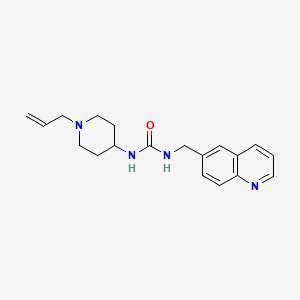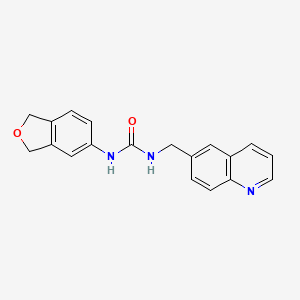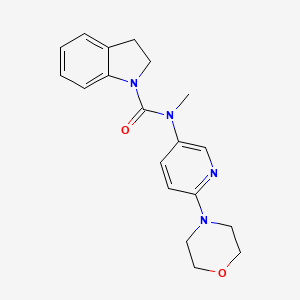
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea involves its inhibition of tubulin polymerization, which is essential for cell division and growth. The compound binds to the colchicine-binding site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. Additionally, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce inflammation and pain in animal models. Moreover, the compound has been investigated for its potential neuroprotective effects in the treatment of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea in lab experiments include its potent antitumor activity, anti-inflammatory and analgesic effects, and potential neuroprotective effects. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the compound's mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications.
将来の方向性
Future research on 1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea could focus on the following areas:
1. Optimization of the synthesis method to obtain a higher yield of the compound.
2. Investigation of the compound's potential use in combination with other chemotherapeutic agents for the treatment of cancer.
3. Elucidation of the compound's mechanism of action at the molecular level.
4. Investigation of the compound's potential use in the treatment of other inflammatory disorders, such as rheumatoid arthritis.
5. Investigation of the compound's potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease.
6. Development of novel formulations of the compound to improve its solubility and bioavailability.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound exhibits potent antitumor activity, anti-inflammatory and analgesic effects, and potential neuroprotective effects. Further research is needed to elucidate its mechanism of action and potential therapeutic applications.
合成法
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea can be synthesized using various methods, including the reaction of 1-(1-Prop-2-enylpiperidin-4-yl)guanidine with quinoline-6-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 1-(1-Prop-2-enylpiperidin-4-yl)guanidine with 6-chloroquinoline-3-carbaldehyde in the presence of a base. The synthesis of this compound has been optimized to obtain a high yield of the compound.
科学的研究の応用
1-(1-Prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Moreover, the compound has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
特性
IUPAC Name |
1-(1-prop-2-enylpiperidin-4-yl)-3-(quinolin-6-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-10-23-11-7-17(8-12-23)22-19(24)21-14-15-5-6-18-16(13-15)4-3-9-20-18/h2-6,9,13,17H,1,7-8,10-12,14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZICXJYFNSWAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)NC(=O)NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B7678509.png)
![1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
![N-[4-[(3-methoxy-4-methylphenyl)methylamino]phenyl]ethanesulfonamide](/img/structure/B7678514.png)
![5-chloro-4-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B7678525.png)

![6-[Methyl-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]amino]pyridazine-3-carboxamide](/img/structure/B7678542.png)
![3-ethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678553.png)
![Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678556.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine](/img/structure/B7678559.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
